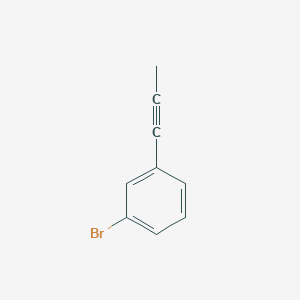

1-Bromo-3-(prop-1-yn-1-yl)benzene

Description

BenchChem offers high-quality 1-Bromo-3-(prop-1-yn-1-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(prop-1-yn-1-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-prop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYPQRPGSNUBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739968 | |

| Record name | 1-Bromo-3-(prop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66952-36-1 | |

| Record name | 1-Bromo-3-(prop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Bromo-3-(prop-1-yn-1-yl)benzene: Synthesis, Properties, and Applications in Modern Organic Chemistry

Executive Summary: This guide provides a comprehensive technical overview of 1-Bromo-3-(prop-1-yn-1-yl)benzene, a versatile bifunctional building block in modern synthetic chemistry. We delve into its core molecular properties, provide a detailed, field-proven protocol for its synthesis via Sonogashira cross-coupling, and explore its synthetic utility in the development of complex molecules for pharmaceutical and materials science applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this aryl-alkyne intermediate.

Core Molecular Profile

1-Bromo-3-(prop-1-yn-1-yl)benzene is a disubstituted aromatic compound featuring a bromine atom and a propynyl group in a meta-arrangement on the benzene ring. This specific constitution makes it a valuable intermediate; the aryl bromide serves as a robust handle for a variety of cross-coupling reactions, while the internal alkyne offers a rigid, linear scaffold and a site for further chemical transformations.

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇Br | [1][2] |

| Molecular Weight | 195.06 g/mol | [1][3] |

| IUPAC Name | 1-bromo-3-(prop-1-yn-1-yl)benzene | [2] |

| CAS Number | 66952-36-1 | [1] |

| SMILES | CC#CC1=CC(=CC=C1)Br | [2] |

| Monoisotopic Mass | 193.97311 Da |[3] |

Synthesis via Sonogashira Cross-Coupling

The formation of the C(sp²)-C(sp) bond between the benzene ring and the alkyne is most efficiently achieved through the Sonogashira cross-coupling reaction. This powerful transformation has become a cornerstone of organic synthesis due to its reliability and functional group tolerance under mild reaction conditions.[4][5]

Mechanistic Rationale: The Synergy of Palladium and Copper

The Sonogashira reaction's efficacy stems from the synergistic interplay between two independent but interconnected catalytic cycles: one involving palladium and the other copper.[6][7]

-

Palladium Cycle: A Pd(0) complex initiates the cycle by undergoing oxidative addition with the aryl halide (e.g., 1-bromo-3-iodobenzene), forming a Pd(II) intermediate. This step activates the aryl halide for subsequent coupling.

-

Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne (propyne) in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a highly reactive copper(I) acetylide intermediate.

-

Transmetalation: The crucial step is the transmetalation, where the alkynyl group is transferred from the copper acetylide to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The final step is reductive elimination from the Pd(II)-alkynyl-aryl complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The use of a copper cocatalyst is classic but can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[6] Therefore, copper-free Sonogashira protocols have also been developed to circumvent this side reaction and simplify purification.[6][8]

Diagram of the Sonogashira Catalytic Cycle

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Detailed Experimental Protocol: Synthesis of 1-Bromo-3-(prop-1-yn-1-yl)benzene

This protocol describes a standard laboratory-scale synthesis. The choice of 1-bromo-3-iodobenzene as the starting material is strategic, as the carbon-iodine bond is more reactive towards oxidative addition than the carbon-bromine bond, allowing for selective reaction at the iodo-position.

Materials:

-

1-bromo-3-iodobenzene

-

Propyne (gas) or a suitable surrogate like 2-butynoic acid followed by decarboxylation. For this protocol, we will assume the use of propyne gas.

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂ (0.02 eq) and PPh₃ (0.04 eq) to anhydrous toluene. Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution of PdCl₂(PPh₃)₂ is formed.

-

Reactant Addition: To the catalyst solution, add 1-bromo-3-iodobenzene (1.0 eq) and CuI (0.03 eq).

-

Solvent and Base: Add anhydrous triethylamine (2.0 eq). The amine acts as both the base and a solvent.

-

Alkyne Introduction: Cool the reaction mixture to 0°C. Bubble propyne gas gently through the solution for 20-30 minutes, ensuring good dispersion. After bubbling, seal the flask and allow it to warm to room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of celite to remove palladium and copper salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (to remove copper), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Bromo-3-(prop-1-yn-1-yl)benzene.

Protocol Validation & Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

-

¹H NMR: Expect signals corresponding to the aromatic protons (with coupling patterns indicative of 1,3-disubstitution) and a sharp singlet for the methyl protons of the propynyl group.

-

¹³C NMR: Expect distinct signals for the two alkyne carbons, the four unique aromatic carbons, and the methyl carbon. The carbon attached to the bromine will show a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: A weak but sharp absorption band around 2200-2250 cm⁻¹ is characteristic of the C≡C internal alkyne stretch.

Chemical Reactivity and Synthetic Utility

1-Bromo-3-(prop-1-yn-1-yl)benzene is not an endpoint but a versatile node for constructing more complex molecular architectures. Its bifunctional nature allows for selective, sequential reactions.

-

Reactions at the Aryl Bromide: The C-Br bond is a prime site for further palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination, enabling the introduction of new aryl, alkyl, vinyl, or amino groups.

-

Reactions of the Internal Alkyne: The alkyne moiety can undergo various transformations including hydrogenation to the corresponding alkene or alkane, hydration to form a ketone, or participation in cycloaddition reactions.

Workflow Diagram of Synthetic Potential

Sources

- 1. 66952-36-1|1-Bromo-3-(prop-1-yn-1-yl)benzene|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 1-bromo-3-(prop-1-yn-1-yl)benzene (C9H7Br) [pubchemlite.lcsb.uni.lu]

- 3. (3-Bromoprop-1-yn-1-yl)benzene | C9H7Br | CID 10987157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: Spectral Analysis of 1-Bromo-3-(prop-1-yn-1-yl)benzene

A Note to the Researcher: The successful elucidation of a chemical structure is a cornerstone of chemical research and development. It relies on the meticulous acquisition and interpretation of various spectroscopic data. This guide is designed for professionals in research and drug development, offering a comprehensive examination of the spectral characteristics of 1-bromo-3-(prop-1-yn-1-yl)benzene. While a complete set of experimentally verified spectra for this specific compound is not publicly available in consolidated databases, this document provides a robust, predictive analysis based on established spectroscopic principles and data from closely related structural analogs. This approach ensures a scientifically rigorous guide that explains the causality behind expected spectral features.

Molecular Architecture and Spectroscopic Implications

1-bromo-3-(prop-1-yn-1-yl)benzene is a disubstituted aromatic compound with the molecular formula C₉H₇Br. Its structure, featuring a bromine atom and a propynyl group in a meta-relationship on a benzene ring, gives rise to a distinct and predictable spectroscopic fingerprint. The interplay of the electron-withdrawing, inductive effect of the bromine and the anisotropic effects of the alkyne and aromatic ring systems are critical to understanding its spectral behavior.

Chemical Structure:

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides crucial information regarding the electronic environment and connectivity of protons in a molecule. For 1-bromo-3-(prop-1-yn-1-yl)benzene, we expect to see distinct signals for the aromatic protons and the methyl protons of the propynyl group.

Experimental Protocol: ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is paramount.

Instrumentation: A high-field NMR spectrometer (400 MHz or greater) is recommended to achieve baseline resolution of the complex splitting patterns in the aromatic region.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is an excellent solvent for many organic compounds and provides a convenient reference signal at δ 7.26 ppm.

-

Add a minimal amount of tetramethylsilane (TMS) to serve as an internal standard, defining the 0.00 ppm reference point.

-

Transfer the homogenous solution into a 5 mm NMR tube.

Acquisition Parameters:

-

Pulse Program: A standard 30-degree pulse ('zg30') is typically employed for quantitative analysis.

-

Spectral Width: A range of -2 to 12 ppm will encompass the signals for most organic molecules.

-

Relaxation Delay (d1): A 1-2 second delay is crucial for allowing full proton relaxation between pulses, which is essential for accurate signal integration.

-

Number of Scans: 16 to 32 scans are generally sufficient to obtain an excellent signal-to-noise ratio.

Predicted ¹H NMR Spectral Data and Interpretation

The meta-substitution pattern leads to four distinct signals in the aromatic region. The chemical shifts are influenced by the electronic effects of both the bromine and the propynyl substituents.

Table 1: Predicted ¹H NMR Data for 1-Bromo-3-(prop-1-yn-1-yl)benzene (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 7.55 | t | 1H | H-2 | This proton is deshielded by its position between two electron-withdrawing groups (relative to hydrogen). It is expected to appear as a narrow triplet due to small, similar meta-couplings to H-4 and H-6. |

| ~ 7.40 | dt | 1H | H-6 | Deshielded due to the ortho-relationship with the electronegative bromine atom. It will appear as a doublet of triplets, with the larger coupling from the ortho H-5 and smaller couplings from the meta protons. |

| ~ 7.35 | ddd | 1H | H-4 | This proton is ortho to the alkyne group. It will exhibit a complex splitting pattern (doublet of doublet of doublets) due to coupling with H-5 (ortho), H-2 (meta), and H-6 (meta). |

| ~ 7.18 | t | 1H | H-5 | This proton is expected to be the most upfield of the aromatic signals. It will appear as a triplet due to coupling with its two ortho neighbors, H-4 and H-6. |

| ~ 2.05 | s | 3H | -CH₃ | The methyl protons are attached to an sp-hybridized carbon and are expected to appear as a sharp singlet in the aliphatic region, as there are no adjacent protons to couple with. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Due to the lack of symmetry, all nine carbon atoms in 1-bromo-3-(prop-1-yn-1-yl)benzene are chemically distinct and should produce nine unique signals.

Experimental Protocol: ¹³C NMR Data Acquisition

The same instrument and sample can be used as for ¹H NMR.

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wide spectral width, typically 0 to 220 ppm, is used to ensure all carbon signals are captured.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

Predicted ¹³C NMR Spectral Data and Interpretation

Table 2: Predicted ¹³C NMR Data for 1-Bromo-3-(prop-1-yn-1-yl)benzene (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 134.5 | C-4 | Aromatic CH carbon, deshielded by the neighboring alkyne group. |

| ~ 131.8 | C-6 | Aromatic CH carbon, deshielded by the adjacent bromine atom. |

| ~ 130.1 | C-5 | Aromatic CH carbon. |

| ~ 130.0 | C-2 | Aromatic CH carbon situated between the two substituents. |

| ~ 125.0 | C-3 | Quaternary aromatic carbon attached to the alkyne. Its chemical shift is influenced by the triple bond. |

| ~ 122.5 | C-1 | Quaternary aromatic carbon bonded to bromine. The "heavy atom effect" of bromine causes a characteristic upfield shift for the directly attached carbon. |

| ~ 90.5 | C≡C-CH₃ | The sp-hybridized carbon of the alkyne closer to the methyl group. |

| ~ 79.0 | Ar-C≡C | The sp-hybridized carbon of the alkyne attached to the benzene ring. |

| ~ 4.5 | -CH₃ | The methyl carbon, appearing in the far upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument.

Sample Preparation: The sample can be analyzed as a neat liquid film. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, which are transparent to IR radiation.

Predicted IR Spectral Data and Interpretation

Table 3: Predicted Key IR Absorption Bands for 1-Bromo-3-(prop-1-yn-1-yl)benzene

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 3100-3000 | Medium-Weak | C-H (Aromatic) | Stretching |

| ~ 2920 | Weak | C-H (Aliphatic, -CH₃) | Stretching |

| ~ 2240 | Medium, Sharp | C≡C (Internal Alkyne) | Stretching |

| ~ 1585, 1470 | Strong | C=C (Aromatic Ring) | Stretching |

| ~ 785 | Strong | C-H (Aromatic) | Out-of-plane Bending (indicative of 1,3-disubstitution) |

| ~ 1070 | Medium | C-Br (Aryl) | Stretching |

The most diagnostic peaks are the sharp C≡C stretch for the internal alkyne around 2240 cm⁻¹ and the strong C-H out-of-plane bending band around 785 cm⁻¹, which is highly characteristic of a meta-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is standard for volatile organic molecules.

Ionization Method: EI at a standard energy of 70 eV is used to generate positive ions and produce a reproducible fragmentation pattern.

Predicted MS Spectral Data and Interpretation

Table 4: Predicted Major Mass Fragments for 1-Bromo-3-(prop-1-yn-1-yl)benzene

| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Assignment | Rationale for Prediction |

| 194 / 196 | High | [M]⁺ | The molecular ion peak. The presence of two peaks of nearly equal intensity, separated by two mass units, is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |

| 115 | High | [M - Br]⁺ | This represents the loss of the bromine radical from the molecular ion. This fragment, the 3-(prop-1-yn-1-yl)phenyl cation, is expected to be very stable and thus highly abundant. |

| 39 | Moderate | [C₃H₃]⁺ | The propargyl cation, a common fragment observed in the mass spectra of alkynes. |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 1-bromo-3-(prop-1-yn-1-yl)benzene is not reliant on a single technique but on the convergence of evidence from all methods. The workflow below illustrates this logic.

Caption: Workflow for structural confirmation via spectroscopy.

References

-

For General Spectroscopic Principles

-

For Compound Information and Predicted Data: 3. PubChem. (n.d.). 1-bromo-3-(prop-1-yn-1-yl)benzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

For Authoritative Spectral Databases: 4. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-(prop-1-yn-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-Bromo-3-(prop-1-yn-1-yl)benzene, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. The insights provided herein are grounded in established chemical principles and aim to equip researchers with the necessary knowledge to confidently handle and utilize this versatile molecule.

Introduction: The Significance of Aryl-Alkynes

Aryl-alkynes are a pivotal class of organic compounds, serving as key intermediates in the construction of complex molecular architectures. Their rigid, linear geometry and electron-rich triple bond make them ideal precursors for a diverse range of chemical transformations, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and polymerizations. 1-Bromo-3-(prop-1-yn-1-yl)benzene, with its reactive bromine and terminal alkyne functionalities at the meta-position, offers a unique platform for the regioselective introduction of molecular diversity, making it a compound of significant interest in medicinal chemistry and materials science.

Synthesis of 1-Bromo-3-(prop-1-yn-1-yl)benzene via Sonogashira Coupling

The most efficient and widely adopted method for the synthesis of 1-Bromo-3-(prop-1-yn-1-yl)benzene is the Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

Mechanistic Insights

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The catalytic cycles of the Sonogashira coupling reaction.

The palladium cycle begins with the oxidative addition of the aryl halide (1,3-dibromobenzene) to a palladium(0) complex. Simultaneously, in the copper cycle, the terminal alkyne (propyne) is deprotonated by a base, and the resulting acetylide reacts with a copper(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is the reductive elimination from the palladium center, which yields the desired aryl-alkyne product and regenerates the palladium(0) catalyst.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 1-Bromo-3-(prop-1-yn-1-yl)benzene from 1,3-dibromobenzene and propyne.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 | 2.36 g | 10.0 |

| Propyne | C₃H₄ | 40.06 | (excess) | - |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 175 mg | 0.25 |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 48 mg | 0.25 |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 4.2 mL | 30.0 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 1,3-dibromobenzene (10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.25 mmol), and copper(I) iodide (0.25 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (50 mL) and triethylamine (30.0 mmol) to the flask via syringe.

-

Propyne Addition: Cool the reaction mixture to 0 °C in an ice bath. Bubble propyne gas through the solution for approximately 15-20 minutes, ensuring a steady but gentle flow. Alternatively, a solution of propyne in THF can be prepared and added.[2]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Caption: A generalized workflow for the synthesis and purification of 1-Bromo-3-(prop-1-yn-1-yl)benzene.

Purification

The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired product from starting materials and byproducts.

Characterization of 1-Bromo-3-(prop-1-yn-1-yl)benzene

Due to the limited availability of experimental data in the public domain for this specific compound, the following characterization data is based on predictions and analysis of similar structures.

Physical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₉H₇Br |

| Molecular Weight | 195.06 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); insoluble in water. |

Spectroscopic Data (Predicted):

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the propyne group. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The methyl protons should appear as a singlet at approximately δ 2.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the aromatic carbons, the acetylenic carbons, and the methyl carbon. The carbon attached to the bromine atom is expected to be in the range of δ 122 ppm. The acetylenic carbons should appear around δ 80-90 ppm, and the methyl carbon signal is anticipated around δ 4-5 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the C≡C triple bond stretch around 2200-2260 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹, and the C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C-Br stretch will likely appear in the fingerprint region, below 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 194 and a characteristic M+2 peak at m/z 196 of similar intensity, which is indicative of the presence of a bromine atom. The monoisotopic mass is predicted to be 193.9731 g/mol .[3]

Safety and Handling

Hazard Identification:

-

1,3-Dibromobenzene: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Propyne: Extremely flammable gas. Contains gas under pressure; may explode if heated.

-

Palladium Catalysts: May cause an allergic skin reaction. Suspected of causing cancer.

-

Copper(I) Iodide: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

1-Bromo-3-(prop-1-yn-1-yl)benzene: The toxicological properties of this compound have not been fully investigated. It should be handled with care, assuming it may be harmful.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood.

Handling and Storage:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep containers tightly sealed.

Conclusion

The synthesis of 1-Bromo-3-(prop-1-yn-1-yl)benzene via the Sonogashira coupling is a reliable and versatile method for accessing this important synthetic intermediate. This guide provides a foundational understanding of the synthesis, purification, and predicted characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to perform thorough safety assessments before undertaking any experimental work. The strategic placement of the bromo and propynyl functionalities makes this molecule a valuable tool for the creative design and synthesis of novel compounds with potential applications in drug discovery and materials science.

References

-

PubChem. (n.d.). 1-bromo-3-(prop-1-yn-1-yl)benzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of the Propargyl Group in 1-Bromo-3-(prop-1-yn-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-(prop-1-yn-1-yl)benzene is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive propargyl group and a carbon-bromine bond on a benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the reactivity profile of the propargyl group in this compound, offering insights into its participation in key reactions such as Sonogashira coupling, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), nucleophilic additions, and other metal-catalyzed transformations. By understanding the chemoselectivity and mechanistic nuances of these reactions, researchers can strategically employ this molecule in the synthesis of complex molecular architectures.

Introduction: Structural and Electronic Landscape

1-Bromo-3-(prop-1-yn-1-yl)benzene possesses two key functional groups that dictate its reactivity: the terminal alkyne of the propargyl group and the aryl bromide. The propargyl group, with its sp-hybridized carbons, is a high-energy functionality, making it susceptible to a variety of addition and coupling reactions. The acidity of the terminal proton (pKa ≈ 25) is a crucial feature, enabling its participation in reactions requiring deprotonation. The adjacent phenyl ring influences the electronic properties of the alkyne through resonance and inductive effects.

The bromine atom at the meta-position is a good leaving group in palladium-catalyzed cross-coupling reactions. The relative positioning of the bromo and propargyl groups allows for the design of synthetic strategies that can selectively functionalize one site while leaving the other intact, or that can engage both functionalities in sequential or tandem reactions. This guide will delve into the specific reactivity of the propargyl group in the context of this molecular framework.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the case of 1-Bromo-3-(prop-1-yn-1-yl)benzene, the molecule can act as both the alkyne and the aryl halide component, leading to potential oligomerization or polymerization under certain conditions. However, in the presence of another coupling partner, selective reactions can be achieved.

Mechanism of the Sonogashira Coupling

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Figure 1: Catalytic Cycles of the Sonogashira Reaction. This diagram illustrates the interconnected palladium and copper cycles in the Sonogashira cross-coupling reaction.

Chemoselectivity

A key consideration when using 1-Bromo-3-(prop-1-yn-1-yl)benzene in a Sonogashira reaction is chemoselectivity. The reactivity of the C-X bond in palladium-catalyzed couplings follows the general trend: C-I > C-OTf > C-Br >> C-Cl.[2] This allows for selective coupling at a more reactive site if present. In the absence of a more reactive halide, the C-Br bond will readily participate in the reaction.

When reacting 1-Bromo-3-(prop-1-yn-1-yl)benzene with a different aryl halide, the terminal alkyne of the title compound will react. Conversely, when reacting with a different terminal alkyne, the aryl bromide of the title compound will be the reactive site.

Experimental Protocol: Mono-Sonogashira Coupling of 1,3-Dibromobenzene (A Model for Synthesis)

A common synthetic route to 1-Bromo-3-(prop-1-yn-1-yl)benzene involves the mono-Sonogashira coupling of 1,3-dibromobenzene with a protected propyne, followed by deprotection. The following protocol for a related system provides a framework for this transformation.[3]

Objective: To synthesize 1-bromo-3-(alkynyl)benzene derivatives.

Materials:

-

1,3-Dibromobenzene

-

Terminal alkyne (e.g., Trimethylsilylacetylene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromobenzene (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add anhydrous, degassed THF and triethylamine (2.0-3.0 eq).

-

Slowly add the terminal alkyne (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for Mono-Sonogashira Coupling of Dibromobenzenes

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Temp. (°C) | Yield (%) | Reference |

| 1,3-Dibromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | THF/Et₃N | 60 | 85 | [3] |

| 1,3-Dibromo-5-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | THF/Et₃N | RT | 75 | [3] |

| 1,3-Dibromobenzene | Propyne | Pd(PPh₃)₂Cl₂/CuI | THF/Amine | RT | High | [4] |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click" Reaction

The terminal alkyne of the propargyl group is an ideal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC). This reaction is highly efficient, regioselective (forming the 1,4-disubstituted triazole), and tolerant of a wide range of functional groups, making it exceptionally valuable in drug discovery and bioconjugation.[5] The aryl bromide moiety in 1-Bromo-3-(prop-1-yn-1-yl)benzene is typically unreactive under CuAAC conditions, allowing for the selective formation of a triazole ring.

Mechanism of CuAAC

The CuAAC reaction proceeds through a mechanism that is distinct from the uncatalyzed Huisgen cycloaddition, involving copper-acetylide intermediates.

Figure 2: Simplified Mechanism of the CuAAC Reaction. This diagram outlines the key steps in the copper(I)-catalyzed azide-alkyne cycloaddition.

Experimental Protocol: CuAAC Reaction

The following is a general protocol for the CuAAC reaction.[6]

Objective: To synthesize a 1,4-disubstituted triazole from 1-Bromo-3-(prop-1-yn-1-yl)benzene and an organic azide.

Materials:

-

1-Bromo-3-(prop-1-yn-1-yl)benzene

-

Organic azide (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

-

Dissolve 1-Bromo-3-(prop-1-yn-1-yl)benzene (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

-

In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.05-0.20 eq).

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change or TLC analysis.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography if necessary.

Table 2: Representative Conditions for CuAAC Reactions

| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | >95 | [6] |

| Propargyl alcohol | Phenyl azide | CuI | CH₂Cl₂ | RT | 91 | [7] |

| 1-Ethynyl-3-fluorobenzene | Benzyl azide | CuSO₄/NaAsc | DMF | RT | 98 | [8] |

Nucleophilic Addition to the Propargyl Group

The triple bond of the propargyl group in 1-Bromo-3-(prop-1-yn-1-yl)benzene can undergo nucleophilic addition, although it is generally less reactive towards nucleophiles than alkynes conjugated to strong electron-withdrawing groups (e.g., ynones or ynoates).[9] The reactivity can be enhanced by the use of catalysts or by employing highly nucleophilic reagents.

Hydroamination

The addition of N-H bonds across the alkyne (hydroamination) is a valuable transformation for the synthesis of enamines and imines. This reaction is often catalyzed by transition metals such as gold, palladium, or copper.[10][11] The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is dependent on the catalyst and the electronic nature of the substrates. For terminal alkynes like 1-Bromo-3-(prop-1-yn-1-yl)benzene, gold and palladium catalysts typically favor the Markovnikov addition to yield the corresponding imine after tautomerization of the initially formed enamine.[12]

Thiol-yne Addition

The addition of thiols to alkynes, known as the thiol-yne reaction, can proceed via either a radical or a nucleophilic (Michael addition) pathway.[13] The base-catalyzed nucleophilic addition is highly efficient and follows an anti-Markovnikov selectivity, leading to the formation of a vinyl sulfide.[14] The presence of the phenyl ring can influence the stereoselectivity of the addition.

Representative Reaction Scheme

Figure 3: Nucleophilic Additions to the Propargyl Group. This diagram shows the products of hydroamination and thiol-yne addition to an aryl alkyne.

Other Metal-Catalyzed Transformations

The versatile propargyl group can participate in a variety of other metal-catalyzed reactions, leading to the formation of diverse and complex molecular structures.

Cycloisomerization Reactions

In the presence of electrophilic metal catalysts such as gold(I) or platinum(II), the alkyne can be activated towards intramolecular attack by a nucleophile.[15] While 1-Bromo-3-(prop-1-yn-1-yl)benzene itself lacks an appropriately positioned internal nucleophile for a simple cyclization, derivatives where a nucleophilic group is introduced can undergo such transformations. For instance, if the bromo-substituent is replaced by a hydroxyl or amino group, intramolecular cyclization can lead to the formation of furan or pyrrole derivatives, respectively.

Hydrometallation and Subsequent Cross-Coupling

The terminal alkyne can undergo hydrometallation with various metal hydrides (e.g., hydroboration, hydrosilylation, hydrostannylation). The resulting vinyl-metal species can then be used in subsequent cross-coupling reactions, providing a powerful method for the stereoselective synthesis of substituted alkenes.

Conclusion

1-Bromo-3-(prop-1-yn-1-yl)benzene is a highly valuable and versatile building block in modern organic synthesis. The propargyl group serves as a reactive handle for a multitude of transformations, including robust and efficient Sonogashira and CuAAC coupling reactions, as well as various nucleophilic additions and other metal-catalyzed processes. The presence of the aryl bromide functionality offers an additional site for diversification, and the principles of chemoselectivity allow for the controlled and sequential modification of this bifunctional molecule. A thorough understanding of the reactivity profile of the propargyl group within this specific molecular context empowers researchers to design and execute innovative synthetic strategies for the construction of novel compounds with potential applications in drug discovery and materials science.

References

- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.

- Lowe, A. B. (2014). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 5(17), 4820-4853.

- Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 10, 948569.

- Gockel, B., & Krause, N. (2011). Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia.

- Orrego-Hernández, J., et al. (2018). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. The Journal of Organic Chemistry, 83(15), 8417-8425.

- Driesschaert, B., et al. (2020). Hydroamination of Aromatic Alkynes to Imines Catalyzed by Pd(II)–Anthraphos Complexes. ACS Omega, 5(12), 6562-6568.

- van der Wal, S., et al. (2019). Thiol-thiol cross-clicking using bromo-ynone reagents.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene.

- Martínez-Bailén, M., et al. (2015). Conformational Effects in Intramolecular C(sp3)–H Bond Functionalization: Gold(I)-Catalyzed Cycloisomerization of Aliphatic 1-Bromoalkynes as Benchmark Reaction. Organic Letters, 17(20), 5036-5039.

- Wikipedia contributors. (2023, December 29). Thiol-ene reaction. In Wikipedia, The Free Encyclopedia.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene.

- Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.

- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.

- Organic Chemistry Portal. (n.d.).

- Kinjo, R., et al. (2011). Gold-catalyzed hydroamination of alkynes and allenes with parent hydrazine.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Cui, S.-L., et al. (2016). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 21(11), 1459.

- S. G. D. M. (2015). Hydroamination of terminal alkynes with secondary amines catalyzed by copper: Regioselective access to amines.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- Gevorgyan, V., et al. (2009). Mechanistic Insights into the Gold-Catalyzed Cycloisomerization of Bromoallenyl Ketones: Ligand-Controlled Regioselectivity. Journal of the American Chemical Society, 131(31), 11008-11015.

- The Organic Chemistry Tutor. (2021, September 25). Addition of Thiol: Thioacetal | Nucleophilic Addition to Carbonyl - Part 7 [Video]. YouTube.

- Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496.

- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes.

- Asao, N., et al. (2002). Cycloisomerization of ω-Aryl-1-alkynes: GaCl3 as a Highly Electrophilic Catalyst for Alkyne Activation.

- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

- Czekelius, C., et al. (2022). Insights into the Gold-Catalyzed Cycloisomerization of 3-Allyl-1,4-diynes for the Synthesis of Bicyclo[3.1.0]hexenes and Cyclohexa-1,3-dienes. European Journal of Organic Chemistry, 2022(16), e202200027.

- Yamagishi, U., et al. (2024). A quantitative active template click reaction (AT-CuAAC) for the synthesis of mechanically interlocked nanohoops. ChemRxiv.

- Jacobs, T. L., & Brill, W. F. (1953). The Isomerization of 3-Halo-1-propynes to Haloallenes. Journal of the American Chemical Society, 75(6), 1314-1317.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]

- 11. Hydroamination of Aromatic Alkynes to Imines Catalyzed by Pd(II)–Anthraphos Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 14. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 15. Conformational Effects in Intramolecular C(sp3)–H Bond Functionalization: Gold(I)-Catalyzed Cycloisomerization of Aliphatic 1‑Bromoalkynes as Benchmark Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilic aromatic substitution reactions of 1-Bromo-3-(prop-1-yn-1-yl)benzene

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1-Bromo-3-(prop-1-yn-1-yl)benzene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1-Bromo-3-(prop-1-yn-1-yl)benzene. The document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. It delves into the underlying electronic effects of the bromo and prop-1-yn-1-yl substituents, predicts the regiochemical outcomes of various EAS reactions, and provides detailed, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to ensure accuracy and trustworthiness.

Introduction: The Structural and Electronic Landscape of the Substrate

1-Bromo-3-(prop-1-yn-1-yl)benzene is a disubstituted aromatic compound featuring two electronically distinct functional groups. Understanding the interplay of these substituents is paramount to predicting its reactivity in electrophilic aromatic substitution, a cornerstone class of reactions in organic synthesis. The benzene ring, while inherently nucleophilic, has its reactivity and the orientation of incoming electrophiles profoundly modulated by the attached groups.

The two substituents are:

-

A Bromo Group (-Br): A halogen, which exhibits a dual electronic nature.

-

A Prop-1-yn-1-yl Group (-C≡C-CH₃): An alkynyl group, which influences the ring primarily through its unique hybridization.

The central challenge and the focus of this guide is to dissect how these two groups collectively influence the regioselectivity of EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Core Principles: Directing Effects of Substituents

The outcome of an electrophilic attack on a substituted benzene ring is governed by the electronic properties of the existing substituents. These properties are broadly categorized into inductive and resonance effects.[1]

-

Inductive Effect (I): This is the withdrawal or donation of electron density through the sigma (σ) bonds, driven by electronegativity differences.

-

Resonance Effect (M or R): This involves the donation or withdrawal of electron density through the pi (π) system, via the delocalization of lone pairs or π-electrons.[1]

Groups are classified as either activating (increasing the reaction rate relative to benzene) or deactivating (decreasing the rate).[2] They also act as directors , guiding the incoming electrophile to specific positions on the ring.[3]

Analysis of the Bromo Substituent

The bromo group is a classic example of a deactivating, yet ortho, para-directing substituent.[1][4]

-

Inductive Effect (-I): Bromine is more electronegative than carbon, so it withdraws electron density from the benzene ring through the C-Br sigma bond. This withdrawal destabilizes the positively charged intermediate (the arenium ion) formed during the reaction, thus deactivating the ring and slowing the reaction rate compared to benzene.[1]

-

Resonance Effect (+M): Bromine possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system.[1] This electron donation preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions. While this resonance effect is weaker than the inductive effect (hence the overall deactivation), it is sufficient to direct the substitution to these positions.[1]

Analysis of the Prop-1-yn-1-yl Substituent

The prop-1-yn-1-yl group is generally considered a deactivating, meta-directing group.

-

Inductive Effect (-I): The carbon atom of the alkyne directly attached to the benzene ring is sp-hybridized. An sp-hybridized carbon has 50% s-character, making it more electronegative than the sp²-hybridized carbons of the aromatic ring. Consequently, the alkynyl group exerts a significant electron-withdrawing inductive effect, deactivating the ring.[4]

-

Resonance Effect: The alkynyl group can also exhibit a weak electron-withdrawing resonance effect (-M), further deactivating the ring, particularly at the ortho and para positions. This deactivation of the ortho and para positions leaves the meta position as the relatively most electron-rich site for electrophilic attack.

Predicting Regioselectivity: The Convergence of Directing Effects

In 1-Bromo-3-(prop-1-yn-1-yl)benzene, we have a competition between the directing effects of the two substituents. Let's analyze the available positions for substitution (C2, C4, C5, C6):

-

Bromo group (-Br at C1) directs to: C2 (ortho), C4 (para), and C6 (ortho).

-

Prop-1-yn-1-yl group (-C≡C-CH₃ at C3) directs to: C5 (meta).

The following diagram illustrates these competing effects.

Caption: Competing directing effects in 1-Bromo-3-(prop-1-yn-1-yl)benzene.

Predicted Outcome: Since both groups are deactivating, the overall reactivity of the substrate will be low, likely requiring forcing conditions. The substitution pattern will be a mixture of products.

-

Attack at C4 and C2 (Para/Ortho to Bromo): These positions are electronically favored by the resonance donation from the bromine atom, which stabilizes the arenium ion intermediate. Attack at C4 is sterically less hindered than at C2 or C6.

-

Attack at C5 (Meta to Alkyne): This position is favored by the directing effect of the alkynyl group.

-

Attack at C6 (Ortho to Bromo): This position is electronically activated by the bromo group but is the most sterically hindered, being flanked by both substituents. It is expected to be a minor product.

Therefore, the major products are expected to result from substitution at the C4 and C5 positions, with a smaller amount of the C2 isomer. The precise ratio will depend on the specific electrophile and reaction conditions.

Key Electrophilic Aromatic Substitution Reactions and Protocols

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

-

Attack of the electrophile (E⁺) on the aromatic ring to form a resonance-stabilized carbocation (arenium ion). This is the slow, rate-determining step.[5]

-

Deprotonation of the arenium ion by a weak base to restore aromaticity. This is a fast step.[5]

Caption: Generalized workflow for Electrophilic Aromatic Substitution (EAS).

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. It is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

-

Predicted Products: 1-Bromo-5-nitro-3-(prop-1-yn-1-yl)benzene and 4-Bromo-1-nitro-2-(prop-1-yn-1-yl)benzene are the expected major products.

Experimental Protocol: Nitration

-

Apparatus Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 1-Bromo-3-(prop-1-yn-1-yl)benzene (1.0 eq) in dichloromethane (DCM). Cool the flask to 0 °C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid (H₂SO₄, 2.0 eq) to concentrated nitric acid (HNO₃, 1.1 eq) at 0 °C. Causality: Sulfuric acid acts as a catalyst to protonate nitric acid, facilitating the formation of the nitronium ion electrophile.

-

Reaction Execution: Add the cold nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of dinitrated and other side products.

-

Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture slowly over crushed ice and water. Separate the organic layer.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to separate the isomers.

Halogenation (Bromination)

Halogenation involves the introduction of a halogen (e.g., -Br) onto the ring. The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.[6][7][8]

-

Predicted Products: A mixture of dibromo-isomers, primarily 1,4-Dibromo-2-(prop-1-yn-1-yl)benzene and 1,5-Dibromo-3-(prop-1-yn-1-yl)benzene.

Experimental Protocol: Bromination

-

Apparatus Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-Bromo-3-(prop-1-yn-1-yl)benzene (1.0 eq) and a non-polar solvent like carbon tetrachloride (CCl₄).

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the mixture. Causality: FeBr₃ is a Lewis acid that coordinates with Br₂, creating a highly electrophilic 'Br⁺' equivalent, which is necessary to overcome the energy barrier of breaking the ring's aromaticity.[9]

-

Reagent Addition: Cool the mixture to 0 °C. Add a solution of liquid bromine (Br₂, 1.1 eq) in CCl₄ dropwise over 20-30 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates consumption of the starting material. The reaction will produce HBr gas, which should be neutralized with a trap.

-

Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to consume any excess bromine.

-

Purification: Extract the product with dichloromethane, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting regioisomers can be separated via column chromatography or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid. The electrophile is sulfur trioxide (SO₃).[10] This reaction is often reversible.[10]

-

Predicted Products: 5-Bromo-3-(prop-1-yn-1-yl)benzene-1-sulfonic acid and 2-Bromo-5-(prop-1-yn-1-yl)benzene-1-sulfonic acid.

Experimental Protocol: Sulfonation

-

Reaction Setup: In a round-bottom flask, place 1-Bromo-3-(prop-1-yn-1-yl)benzene (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath and slowly add fuming sulfuric acid (20% SO₃, 3.0 eq). Causality: Fuming sulfuric acid provides a high concentration of the SO₃ electrophile, which is necessary to sulfonate the deactivated aromatic ring.

-

Reaction Execution: After the addition is complete, carefully heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction by taking small aliquots, quenching them in water, and analyzing by HPLC.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto a large amount of crushed ice. The sulfonic acid product will precipitate out of the cold aqueous solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove excess sulfuric acid. The product can be further purified by recrystallization from water.

Friedel-Crafts Reactions

Friedel-Crafts reactions (alkylation and acylation) are generally not effective on strongly or moderately deactivated rings.[11] Both the bromo and prop-1-yn-1-yl groups are deactivating. Therefore, 1-Bromo-3-(prop-1-yn-1-yl)benzene is expected to be unreactive or give very low yields under standard Friedel-Crafts conditions.

-

Predicted Outcome: No significant reaction is expected. The deactivating nature of the substituents makes the aromatic ring insufficiently nucleophilic to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates.

Summary of Predicted Regioselectivity

The following table summarizes the expected major products from the electrophilic aromatic substitution reactions on 1-Bromo-3-(prop-1-yn-1-yl)benzene.

| Reaction | Electrophile (E⁺) | Major Substitution Positions | Expected Major Products |

| Nitration | NO₂⁺ | C4, C5 | 4-Bromo-1-nitro-2-(prop-1-yn-1-yl)benzene, 1-Bromo-5-nitro-3-(prop-1-yn-1-yl)benzene |

| Bromination | Br⁺ | C4, C5 | 1,4-Dibromo-2-(prop-1-yn-1-yl)benzene, 1,5-Dibromo-3-(prop-1-yn-1-yl)benzene |

| Sulfonation | SO₃ | C4, C5 | 2-Bromo-5-(prop-1-yn-1-yl)benzene-1-sulfonic acid, 5-Bromo-3-(prop-1-yn-1-yl)benzene-1-sulfonic acid |

| Friedel-Crafts | R⁺, RCO⁺ | N/A | Reaction not expected to proceed |

Conclusion

The electrophilic aromatic substitution of 1-Bromo-3-(prop-1-yn-1-yl)benzene presents a classic case of competing directing effects from two deactivating groups. The ortho, para-directing bromo group and the meta-directing prop-1-yn-1-yl group lead to the formation of a mixture of regioisomers. The primary sites of substitution are predicted to be C4 (para to the bromo group) and C5 (meta to the alkynyl group), driven by a combination of resonance stabilization and inductive effects. Due to the deactivated nature of the ring, reactions require forcing conditions, and Friedel-Crafts reactions are generally not viable. Successful synthesis of a specific isomer would necessitate careful control of reaction conditions and robust purification strategies, such as column chromatography, to isolate the desired product. This understanding is critical for synthetic chemists aiming to utilize this scaffold in the development of novel pharmaceuticals and advanced materials.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples![Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]

-

Chemguide. (n.d.). The halogenation of benzene - electrophilic substitution. [Link]

-

Wikipedia. (n.d.). Aromatic sulfonation. [Link]

Sources

- 1. Electrophilic Aromatic Substitution [chem.latech.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

The Synthetic Cornerstone: A Technical Guide to 1-Bromo-3-(prop-1-yn-1-yl)benzene for Advanced Research and Development

This guide provides an in-depth technical overview of 1-Bromo-3-(prop-1-yn-1-yl)benzene, a versatile bifunctional building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, synthesis, chemical properties, and its strategic application in the construction of complex molecular architectures relevant to pharmaceutical research.

Commercial Availability and Procurement

1-Bromo-3-(prop-1-yn-1-yl)benzene is readily available from a variety of specialized chemical suppliers. For researchers and drug development professionals, securing a reliable source of starting materials with well-documented purity is a critical first step in any synthetic campaign. The following table provides a summary of notable suppliers. It is always recommended to request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.

| Supplier | Catalog Number | Purity | Availability | Notes |

| Ivy Fine Chemicals | 153550 | Request CoA | In stock (1g) / Bulk Quote | Provides CAS number 66952-36-1.[1] |

| BLDpharm | 66952-36-1 | Request CoA | Check online | Offers various package sizes.[2] |

| FUJIFILM Wako Pure Chemical Corporation | Combi-Blocks | Request CoA | Check online | Distributed by FUJIFILM Wako.[3] |

| ChemUniverse | - | Request CoA | Quote | Available for quotation.[4] |

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe handling and successful application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₇Br | PubChem |

| Molecular Weight | 195.06 g/mol | PubChem |

| CAS Number | 66952-36-1 | Ivy Fine Chemicals[1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | General chemical knowledge |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, toluene) | General chemical knowledge |

Synthesis of 1-Bromo-3-(prop-1-yn-1-yl)benzene: The Sonogashira Coupling

The most direct and widely employed method for the synthesis of 1-Bromo-3-(prop-1-yn-1-yl)benzene is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, the synthesis involves the reaction of 1,3-dibromobenzene with propyne or a propyne equivalent.

The strategic choice of 1,3-dibromobenzene as the starting material allows for a regioselective mono-alkynylation, leveraging the statistical probability and careful control of reaction conditions to favor the desired product over the di-alkynylated byproduct.

Reaction Mechanism

The Sonogashira coupling proceeds through a synergistic catalytic cycle involving both palladium and copper.

Sources

- 1. (E)-1-Bromo-3-(prop-1-en-1-yl)benzene | C9H9Br | CID 21719369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 1-Bromo-3-(prop-1-yn-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety protocols, handling procedures, and storage requirements for 1-Bromo-3-(prop-1-yn-1-yl)benzene. As a Senior Application Scientist, the following information is synthesized from established best practices and data from structurally similar compounds, providing a robust framework for the safe utilization of this aryl alkyne in research and development.

Compound Profile and Hazard Identification

1-Bromo-3-(prop-1-yn-1-yl)benzene is a halogenated aromatic alkyne. While specific toxicological data for this compound is not extensively available, a thorough risk assessment can be conducted by examining its structural motifs and the known hazards of analogous compounds.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₇Br | PubChem[1] |

| Molecular Weight | 195.06 g/mol | PubChem[2] |

| Appearance | Not specified; likely a liquid or low-melting solid | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Solubility | Insoluble in water; soluble in organic solvents | Assumed from analogs |

Known and Inferred Hazards:

Based on data from similar halogenated aromatic compounds, 1-Bromo-3-(prop-1-yn-1-yl)benzene should be treated with caution. The primary hazards are anticipated to be:

-

Harmful if Swallowed: Oral toxicity is a concern with related compounds.

-

Causes Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[3]

-

Causes Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[3][4][5]

-

May Cause Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[6]

-

Reactivity: Terminal alkynes can be reactive, and the presence of the bromo-aryl group influences its chemical behavior. While not definitively established for this compound, similar molecules can be sensitive to heat, light, and moisture.[3] Strong oxidizing agents are incompatible.[3][5]

It is crucial to note that the chemical, physical, and toxicological properties of 1-Bromo-3-(prop-1-yn-1-yl)benzene have not been thoroughly investigated. Therefore, a conservative approach to handling is paramount.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is essential before commencing any work with this compound. The following workflow provides a logical framework for ensuring laboratory safety.

Caption: Risk Assessment and Mitigation Workflow for 1-Bromo-3-(prop-1-yn-1-yl)benzene.

Safe Handling Protocols

Adherence to meticulous handling procedures is the cornerstone of safety when working with 1-Bromo-3-(prop-1-yn-1-yl)benzene.

Engineering Controls:

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Ventilation: Ensure good general laboratory ventilation.[3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility data. | To prevent skin contact and absorption. |

| Eye Protection | Chemical safety goggles and/or a face shield. | To protect against splashes and eye irritation. |

| Lab Coat | A flame-resistant lab coat worn fully buttoned. | To protect skin and clothing from contamination. |

| Respiratory Protection | Required when vapors/aerosols are generated. | To prevent inhalation exposure in case of insufficient ventilation. |

Experimental Workflow for Safe Handling:

The following diagram illustrates a standardized workflow for handling 1-Bromo-3-(prop-1-yn-1-yl)benzene in a laboratory setting.

Caption: Standardized Laboratory Handling Workflow.

Step-by-Step Handling Methodology:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the fume hood by clearing unnecessary items and ensuring the sash is at the appropriate height.

-

Aliquotting and Transfer:

-

Use a clean spatula or appropriate tool for solids, or a calibrated pipette or syringe for liquids.

-

Avoid creating dust or aerosols.

-

For transfers between containers, use a funnel to minimize the risk of spills.

-

-

Reaction Setup:

-

Given the potential sensitivity of the alkyne moiety, consider conducting reactions under an inert atmosphere (e.g., nitrogen or argon), especially if using reactive reagents like organometallics.

-

Alkynes can be deprotonated with strong bases like n-BuLi; such reactions require anhydrous conditions and careful temperature control.[7]

-

-

Post-Reaction:

-

Quench reactions carefully, especially those involving reactive intermediates.

-

During workup and purification (e.g., extraction, chromatography), continue to work within the fume hood.

-

-

Decontamination and Waste Disposal:

-

Decontaminate all glassware and equipment that has come into contact with the compound.

-

Dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers in accordance with institutional and local regulations.[4]

-

Storage and Stability

Proper storage is critical to maintaining the integrity of 1-Bromo-3-(prop-1-yn-1-yl)benzene and ensuring laboratory safety.

Storage Conditions:

-

Container: Store in a tightly sealed, clearly labeled container.[3][4]

-

Location: Keep in a cool, dry, and well-ventilated area.[3][4] A dedicated cabinet for flammable or reactive compounds is recommended.[8][9]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[3][8][9] Do not store with chemicals that could generate toxic or flammable gases upon contact.[9]

-

Ignition Sources: Store away from heat, sparks, and open flames.[3]

-

Light and Moisture: Protect from direct sunlight and moisture, as these can promote degradation of similar compounds.[3][10]

Chemical Segregation Logic:

The following diagram illustrates the principles of chemical segregation for storing 1-Bromo-3-(prop-1-yn-1-yl)benzene.

Caption: Chemical Storage Segregation Diagram.

Emergency Procedures

Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][5] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (or this guide) to the medical professional.

Spill Response:

-

Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Control: Eliminate all ignition sources.

-

Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[11]

-

Clean-Up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Report: Report the incident to the laboratory supervisor and the institutional environmental health and safety office.

References

-

PubChem. (E)-1-Bromo-3-(prop-1-en-1-yl)benzene. National Center for Biotechnology Information. [Link]

-

Chemsrc. (E)-1-Bromo-3-(prop-1-en-1-yl)benzene. [Link]

-

PubChem. 1-Bromo-3-(prop-1-en-1-yl)benzene. National Center for Biotechnology Information. [Link]

-

Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). [Link]

-

University of St Andrews. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

-

University of Manchester. Storage and Segregation of Hazardous Chemicals. [Link]

-

University of Bristol. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

-

MIT. Lab Safety. [Link]

-

PubChemLite. 1-bromo-3-(prop-1-yn-1-yl)benzene. [Link]

-

Haz-Map. 1-Bromo-3-phenylpropane - Hazardous Agents. [Link]

-

ResearchGate. Alkylation of 1-alkynes in THF. [Link]

Sources

- 1. PubChemLite - 1-bromo-3-(prop-1-yn-1-yl)benzene (C9H7Br) [pubchemlite.lcsb.uni.lu]

- 2. (E)-1-Bromo-3-(prop-1-en-1-yl)benzene | C9H9Br | CID 21719369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. towson.edu [towson.edu]

- 9. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note: A Detailed Protocol for the Sonogashira Coupling of 1-Bromo-3-(prop-1-yn-1-yl)benzene

Introduction: The Strategic Importance of C(sp²)–C(sp) Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation has become indispensable in a multitude of fields, including the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[2][3] The reaction's value lies in its ability to construct complex molecular architectures, particularly conjugated enynes and arylalkynes, under remarkably mild conditions, often at room temperature and with high functional group tolerance.[2][4]